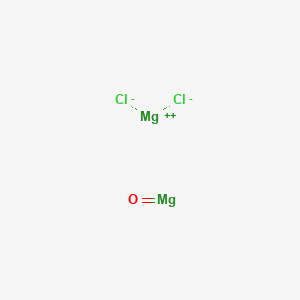

Magnesium;oxomagnesium;dichloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Magnesium;oxomagnesium;dichloride is a compound that consists of magnesium, oxygen, and chlorine atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is often used in research due to its unique chemical properties and reactivity.

作用機序

Target of Action

Magnesium, the primary component of the compound, is the fourth most common cation in the body and the second most common intracellular cation after potassium . It has a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .

Mode of Action

When taken internally by mouth as a laxative, the osmotic force of the magnesia suspension acts to draw fluids from the body and to retain those already within the lumen of the intestine, serving to distend the bowel, thus stimulating nerves within the colon wall, inducing peristalsis and resulting in evacuation of colonic contents . Magnesium chloride reduces striated muscle contractions and blocks peripheral neuromuscular transmission by reducing acetylcholine release at the myoneural junction. Additionally, Magnesium inhibits Ca 2+ influx through dihydropyridine-sensitive, voltage-dependent channels .

Pharmacokinetics

The pharmacokinetics of magnesium are complex. In humans, less than 1% of total body magnesium is found in serum and red blood cells. It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%). Ninety percent of this intracellular magnesium is bound to organic matrices . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days .

Action Environment

The environmental factors can significantly influence the action, efficacy, and stability of magnesium. For instance, the processing of cereals, a rich source of magnesium, may lead to marked depletion of inherent magnesium, leaving only 3–28% of the original content . Furthermore, the environmental impacts of magnesium production can be significant, with potential contributions to energy and water savings, as well as the mitigation of greenhouse gas emissions .

準備方法

Synthetic Routes and Reaction Conditions: Magnesium;oxomagnesium;dichloride can be synthesized through several methods. One common method involves the reaction of magnesium chloride hexahydrate with ammonium chloride and alumina as a covering agent. The reaction is carried out at a temperature of 723 K (450°C) for one hour, resulting in the formation of high-purity anhydrous magnesium chloride . Another method involves the reaction of brucite with hydrochloric acid to produce magnesium chloride hexahydrate, which is then dehydrated using isobutyl acetate to obtain powdered magnesium chloride dihydrate .

Industrial Production Methods: Industrial production of this compound typically involves the thermal reduction method or the electrochemical method. The thermal reduction method is energy-intensive and generates a significant amount of greenhouse gas emissions. In contrast, the electrochemical method is more environmentally friendly but also energy-intensive .

化学反応の分析

Types of Reactions: Magnesium;oxomagnesium;dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when exposed to steam, magnesium reacts to form magnesium oxide and hydrogen . In the presence of acids, magnesium reacts to form salts and hydrogen gas .

Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrochloric acid, ammonium chloride, and alumina. The reaction conditions often involve high temperatures and specific molar ratios of reactants to ensure the desired product is formed .

Major Products Formed: The major products formed from reactions involving this compound include magnesium oxide, hydrogen gas, and various magnesium salts .

科学的研究の応用

Magnesium;oxomagnesium;dichloride has numerous applications in scientific research. In chemistry, it is used as a reagent in various organic transformations, including the preparation of heterocyclic compounds and the protection of functional groups . In biology, it is used in the separation of serum high-density lipoprotein and as an anesthetic for cephalopods . In medicine, it has antimicrobial, antioxidant, anticancer, and antidiabetic properties, making it useful in drug delivery and tissue engineering . In industry, it is used in the production of metallic magnesium and as a deicing agent for highways .

類似化合物との比較

Magnesium;oxomagnesium;dichloride can be compared with other magnesium compounds such as magnesium carbonate, magnesium citrate, magnesium hydroxide, magnesium oxide, and magnesium sulfate . Each of these compounds has unique properties and applications. For example, magnesium oxide is known for its high thermal stability and is used in refractory materials, while magnesium sulfate is commonly used in medicine as a laxative and in agriculture as a soil conditioner .

Conclusion

This compound is a versatile compound with a wide range of applications in various fields Its unique chemical properties and reactivity make it valuable in scientific research, medicine, and industry

特性

IUPAC Name |

magnesium;oxomagnesium;dichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2Mg.O/h2*1H;;;/q;;;+2;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBBBQCFIQPHGV-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Mg].[Mg+2].[Cl-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Mg2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine](/img/new.no-structure.jpg)

![4-(Allyloxy)benzo[b]thiophene-6-carboxylicacid](/img/structure/B2805854.png)

![2-Thieno[3,2-c]pyridin-4-ylaniline](/img/structure/B2805855.png)

![4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2805862.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2805863.png)

![8-(2-hydroxyethyl)-4-(piperidin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2805865.png)

![ethyl (2Z)-3,4-dimethyl-2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2805866.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2805868.png)

![methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2805869.png)